molecular formula C17H13ClN4OS B292623 7-(4-chlorophenyl)-1-phenyl-2-thioxo-1,2,3,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one

7-(4-chlorophenyl)-1-phenyl-2-thioxo-1,2,3,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one

Cat. No. B292623
M. Wt: 356.8 g/mol
InChI Key: IZOZOASEAOOIMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-chlorophenyl)-1-phenyl-2-thioxo-1,2,3,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one is a chemical compound that belongs to the class of triazolopyrazines. It has been widely studied for its potential applications in the field of medicinal chemistry and drug discovery. The compound exhibits a unique chemical structure that enables it to interact with various biological targets, making it a promising candidate for the development of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-1-phenyl-2-thioxo-1,2,3,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one is not fully understood. However, it is believed to interact with various biological targets such as enzymes, receptors, and ion channels. The compound may also exhibit its biological activity through the modulation of signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
7-(4-chlorophenyl)-1-phenyl-2-thioxo-1,2,3,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one exhibits a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth of various bacterial and fungal strains, as well as exhibit antiviral activity against certain viruses. It has also been shown to exhibit potent anticancer activity against various cancer cell lines. In addition, the compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 7-(4-chlorophenyl)-1-phenyl-2-thioxo-1,2,3,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one in lab experiments include its wide range of biological activities, unique chemical structure, and potential for the development of novel therapeutic agents. However, the compound also has some limitations such as its low solubility in water, which may affect its bioavailability and pharmacokinetic properties. In addition, the compound may exhibit toxicity at high concentrations, which may limit its use in certain applications.

Future Directions

There are many future directions for the research and development of 7-(4-chlorophenyl)-1-phenyl-2-thioxo-1,2,3,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one. Some potential areas of focus include the optimization of the synthesis method to improve the yield and purity of the compound, the elucidation of its mechanism of action and biological targets, and the development of novel therapeutic agents based on its chemical structure. In addition, the compound may also be studied for its potential applications in other fields such as material science and catalysis.

Synthesis Methods

The synthesis of 7-(4-chlorophenyl)-1-phenyl-2-thioxo-1,2,3,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one involves the condensation of 4-chlorophenylhydrazine, phenyl isothiocyanate, and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the final product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.

Scientific Research Applications

7-(4-chlorophenyl)-1-phenyl-2-thioxo-1,2,3,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. The compound exhibits a wide range of biological activities such as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. It has also been shown to exhibit potent inhibitory activity against various enzymes such as tyrosinase, acetylcholinesterase, and carbonic anhydrase.

properties

Molecular Formula

C17H13ClN4OS

Molecular Weight

356.8 g/mol

IUPAC Name

7-(4-chlorophenyl)-1-phenyl-2-sulfanylidene-3,5-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-6-one

InChI

InChI=1S/C17H13ClN4OS/c18-12-6-8-13(9-7-12)20-10-15-21(11-16(20)23)19-17(24)22(15)14-4-2-1-3-5-14/h1-10H,11H2,(H,19,24)

InChI Key

IZOZOASEAOOIMH-UHFFFAOYSA-N

SMILES

C1C(=O)N(C=C2N1NC(=S)N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1C(=O)N(C=C2N1NC(=S)N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.